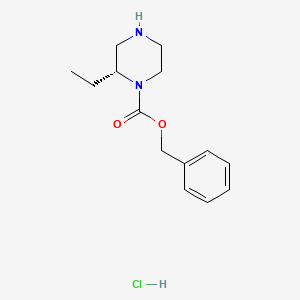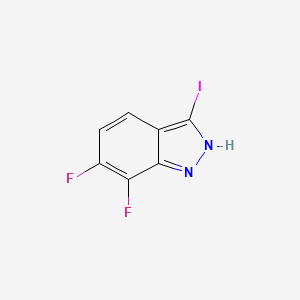![molecular formula C12H13BrO3 B11844441 6-Bromo-2',3',5',6'-tetrahydro-4H-spiro[benzo[d][1,3]dioxine-2,4'-pyran] CAS No. 895525-86-7](/img/structure/B11844441.png)
6-Bromo-2',3',5',6'-tetrahydro-4H-spiro[benzo[d][1,3]dioxine-2,4'-pyran]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2’,3’,5’,6’-tetrahydro-4H-spiro[benzo[d][1,3]dioxine-2,4’-pyran] is a complex organic compound characterized by its unique spiro structure, which involves a bicyclic system where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2’,3’,5’,6’-tetrahydro-4H-spiro[benzo[d][1,3]dioxine-2,4’-pyran] typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization to form the spiro structure. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2’,3’,5’,6’-tetrahydro-4H-spiro[benzo[d][1,3]dioxine-2,4’-pyran] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove certain functional groups or alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated compounds.
Applications De Recherche Scientifique
6-Bromo-2’,3’,5’,6’-tetrahydro-4H-spiro[benzo[d][1,3]dioxine-2,4’-pyran] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 6-Bromo-2’,3’,5’,6’-tetrahydro-4H-spiro[benzo[d][1,3]dioxine-2,4’-pyran] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spiro structure allows for unique binding interactions, which can modulate biological pathways and lead to specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2-methylbenzo[d]thiazole: Another brominated compound with a different core structure.
4-Hydroxy-2-quinolones: Compounds with similar biological activities but different structural motifs.
Uniqueness
The uniqueness of 6-Bromo-2’,3’,5’,6’-tetrahydro-4H-spiro[benzo[d][1,3]dioxine-2,4’-pyran] lies in its spiro structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
895525-86-7 |
|---|---|
Formule moléculaire |
C12H13BrO3 |
Poids moléculaire |
285.13 g/mol |
Nom IUPAC |
6-bromospiro[4H-1,3-benzodioxine-2,4'-oxane] |
InChI |
InChI=1S/C12H13BrO3/c13-10-1-2-11-9(7-10)8-15-12(16-11)3-5-14-6-4-12/h1-2,7H,3-6,8H2 |
Clé InChI |
IZUVKAUDAOMRDU-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC12OCC3=C(O2)C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


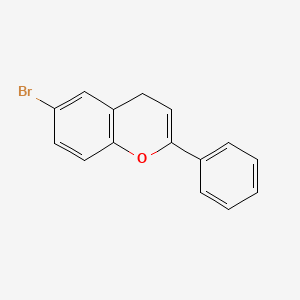
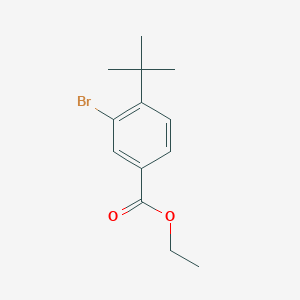
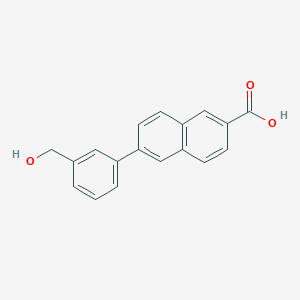
![N-[2-(3,5-Dimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B11844408.png)

![3-Pyridinecarboxylic acid, 6-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B11844413.png)
![6-(3-Fluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one](/img/structure/B11844419.png)




![N-(4-Methoxyphenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11844448.png)
